nAChR Antagonist Potency and Subtype Profiling
2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine demonstrates potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with the strongest activity observed at the α3β4 subtype (IC₅₀ = 1.8 nM) [1]. This potency is approximately 6.7-fold higher than its activity at the α4β2 subtype (IC₅₀ = 12.0 nM) and approximately 8.3-fold higher than its activity at the α4β4 subtype (IC₅₀ = 15.0 nM) [1]. Against the human muscle-type (α1β1γδ) nAChR expressed in TE671/RD cells, the compound exhibits an IC₅₀ of 7.9 nM [1]. In contrast to these nanomolar activities, the compound displays only weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Kᵢ of 1.11 × 10⁶ nM (1.11 mM) [2], representing a >600,000-fold selectivity window versus its α3β4 nAChR activity.
| Evidence Dimension | nAChR subtype antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM (α3β4), 12.0 nM (α4β2), 15.0 nM (α4β4), 7.9 nM (α1β1γδ muscle-type) |
| Comparator Or Baseline | PNMT Kᵢ = 1.11 × 10⁶ nM (intra-compound selectivity baseline) |
| Quantified Difference | >600,000-fold selectivity (α3β4 vs. PNMT) |
| Conditions | Antagonist activity assessed as inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells (α3β4, α4β2, α4β4) and human TE671/RD cells (muscle-type) by liquid scintillation counting |
Why This Matters
This matters for scientific selection because the single-digit nanomolar nAChR antagonist activity—particularly at α3β4—contrasts sharply with its millimolar PNMT inhibition, providing a clear selectivity profile that defines its utility in nAChR-focused experiments while minimizing confounding off-target PNMT effects.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at nAChR subtypes. University of Helsinki. View Source
- [2] BindingDB. BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM. Inhibition of phenylethanolamine N-methyltransferase (PNMT). View Source
